N,N-dicyclohexyl-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N,N-dicyclohexyl-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dicyclohexyl-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. The reaction is carried out in acetic acid to predominantly form 7-difluoromethylpyrazolo[1,5-a]pyrimidines, whereas trifluoroacetic acid is used to form 5-difluoromethyl derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-dicyclohexyl-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to optimize the reaction yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amine or alkane derivatives.
Scientific Research Applications
N,N-dicyclohexyl-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-dicyclohexyl-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group enhances the compound’s biological activity, metabolic stability, and binding affinity to receptors . The exact molecular targets and pathways are still under investigation, but the compound is believed to modulate various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- Ethyl 5-cyclopropyl-7-difluoromethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- Methyl 5-cyclopropyl-7-difluoromethylpyrazolo[1,5-a]pyrimidine-2-carboxylate
Uniqueness
N,N-dicyclohexyl-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific structural features, including the presence of both cyclopropyl and difluoromethyl groups
Properties
Molecular Formula |
C23H30F2N4O |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N,N-dicyclohexyl-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C23H30F2N4O/c24-22(25)20-13-18(15-11-12-15)26-21-14-19(27-29(20)21)23(30)28(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h13-17,22H,1-12H2 |
InChI Key |
OCJZMZORIJIQTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=NN4C(=CC(=NC4=C3)C5CC5)C(F)F |
Origin of Product |
United States |
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